Samarium trifluoroacetylacetonate

Übersicht

Beschreibung

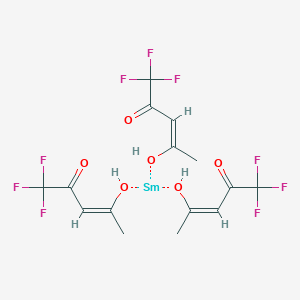

Samarium trifluoroacetylacetonate is a coordination compound that contains the rare earth element samarium. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its molecular formula Sm(CF₃COCHCOCH₃)₃, where samarium is coordinated with trifluoroacetylacetonate ligands.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Samarium trifluoroacetylacetonate can be synthesized through the reaction of samarium nitrate with trifluoroacetylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or ethanol solution, and the product is isolated by crystallization. The general reaction is as follows:

Sm(NO3)3⋅6H2O+3CF3COCH2COCH3+3NaOH→Sm(CF3COCHCOCH3)3+3NaNO3+6H2O

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and solvent extraction to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Thermal Decomposition

Heating Sm(CF₃COCHCOCH₃)₃ above 200°C induces decomposition into samarium oxides (Sm₂O₃) and volatile fluorinated byproducts. This property makes it useful as a precursor for synthesizing samarium-containing ceramics or thin films.

| Conditions | Products | Applications |

|---|---|---|

| 200–300°C (inert atmosphere) | Sm₂O₃, CO₂, CF₃-containing gases | Ceramic precursors, optical materials |

Ligand Exchange Reactions

The trifluoroacetylacetonate ligands exhibit dynamic coordination behavior, enabling substitution with stronger-field ligands:

-

Reaction with β-diketones :

Sm(CF₃COCHCOCH₃)₃ + 3Hacac → Sm(acac)₃ + 3CF₃COCHCOCH₃

(acac = acetylacetonate) . -

Reactivity with amino acids :

In aqueous ethanol, glycine displaces trifluoroacetylacetonate ligands to form Sm-glycine complexes, enhancing catalytic activity in organic synthesis .

Polymer Chemistry

In polymer blends, Sm(CF₃COCHCOCH₃)₃ catalyzes transesterification between poly(lactic acid) (PLA) and poly(ethylene-co-vinyl acetate) (EVA), improving compatibility :

| Catalyst Loading | Torque Reduction | Mechanical Strength |

|---|---|---|

| 1 wt% | 40% | 25% increase |

This reaction reduces phase separation and enhances tensile properties in PLA/EVA blends .

Redox Behavior

The samarium(III) center undergoes reversible reduction to Sm(II) in the presence of strong reductants like NaBH₄, forming Sm(CF₃COCHCOCH₃)₂ intermediates. This redox activity is exploited in electron-transfer reactions, such as:

Mechanistic Insights

Studies on analogous samarium complexes (e.g., SmI₂) reveal that ligand coordination modulates electron-transfer pathways. For instance:

-

HMPA (hexamethylphosphoramide) coordinates to Sm, elongating C–I bonds in alkyl halides and accelerating single-electron reductions .

-

Ni(acac)₂ additives shift reaction mechanisms from radical-based to organometallic pathways, improving yields in carbonyl allylation .

Comparative Reactivity

Sm(CF₃COCHCOCH₃)₃ shows distinct behavior compared to other samarium complexes:

| Compound | Primary Reactivity | Key Difference |

|---|---|---|

| SmI₂ | Single-electron reductions | Limited ligand lability |

| Sm(acac)₃ | Thermally stable catalysis | Less fluorophilic than trifluoro derivative |

Wissenschaftliche Forschungsanwendungen

Chemistry

- Catalytic Applications: Samarium trifluoroacetylacetonate serves as a catalyst in various organic reactions, facilitating the synthesis of other samarium compounds and improving reaction yields .

- Precursor for Other Compounds: It is utilized as a precursor for synthesizing samarium-based materials with unique electronic and optical properties, which are essential in developing advanced materials .

Biology

- Biological Imaging: Research indicates its potential use in biological imaging as a contrast agent for magnetic resonance imaging (MRI), enhancing the visibility of tissues.

- Radiopharmaceuticals: Ongoing studies are examining its application in radiopharmaceuticals for cancer treatment, particularly targeting bone metastases due to its ability to emit radiation selectively in areas of high bone turnover .

Medicine

- Therapeutic Applications: The compound is being investigated for use in radioembolization therapies for liver tumors, where biodegradable microspheres containing samarium-153 are employed to deliver targeted radiation therapy .

- Pain Management: Samarium isotopes have been explored for their effectiveness in alleviating pain associated with metastatic bone disease through targeted radiotherapy .

Industry

- Luminescent Materials: this compound is used in producing luminescent materials, which find applications in lighting and display technologies .

- Optical Fibers and Lasers: It acts as a dopant in the manufacture of optical fibers and lasers, enhancing their performance characteristics .

Case Studies

Wirkmechanismus

The mechanism of action of samarium trifluoroacetylacetonate involves its ability to coordinate with various ligands and participate in electron transfer reactions. The compound’s effects are mediated through its interaction with molecular targets such as enzymes and receptors. In radiopharmaceutical applications, the samarium ion targets areas of high bone turnover, where it emits radiation to relieve pain from bone metastases.

Vergleich Mit ähnlichen Verbindungen

Samarium trifluoroacetylacetonate can be compared with other similar compounds such as:

Samarium iodide (SmI₂): Known for its use in single-electron transfer reductions.

Samarium hexafluoroacetylacetonate: Similar in structure but with different ligand properties.

Europium and terbium trifluoroacetylacetonates: These compounds have similar coordination environments but different luminescent properties.

Uniqueness

This compound is unique due to its specific coordination chemistry and the ability to form stable complexes with trifluoroacetylacetonate ligands. This stability and its luminescent properties make it particularly valuable in optoelectronic applications and scientific research.

List of Similar Compounds

- Samarium iodide (SmI₂)

- Samarium hexafluoroacetylacetonate

- Europium trifluoroacetylacetonate

- Terbium trifluoroacetylacetonate

Biologische Aktivität

Samarium trifluoroacetylacetonate (Sm(TFA)3) is a coordination compound that has garnered attention in various fields, particularly in biological and medical research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

This compound is characterized by the formula . It is a lanthanide complex formed with trifluoroacetylacetone, which contributes to its unique properties. The compound is known for its stability and ability to form complexes with various ligands, making it useful in catalytic and biological applications .

The biological activity of Sm(TFA)3 primarily arises from its coordination chemistry. The samarium ion can form stable complexes with acetylacetonate ligands, influencing various biochemical processes such as enzyme catalysis and cellular signaling pathways. This coordination enhances the compound's interaction with biological molecules, thereby modulating their activity .

1. Enzyme Mechanisms

Sm(TFA)3 has been utilized in studies investigating enzyme mechanisms. Its ability to act as a catalyst in organic reactions suggests potential roles in biocatalysis, where it can facilitate biochemical reactions under mild conditions. Research indicates that samarium complexes can affect enzyme kinetics and stability, providing insights into enzyme mechanisms.

2. Imaging Techniques

The compound is also explored as a contrast agent in imaging techniques, particularly in magnetic resonance imaging (MRI). Its paramagnetic properties allow for enhanced imaging contrast, making it valuable in medical diagnostics .

3. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of Sm(TFA)3. Studies involving animal models have shown that while samarium compounds can exhibit some toxic effects at high doses, they generally demonstrate low acute toxicity and minimal adverse effects on growth and organ function when administered at therapeutic levels .

Case Study 1: Toxicity Assessment in Animal Models

A study on the chronic effects of samarium compounds revealed no significant impact on growth or blood parameters after long-term exposure. However, acute toxicity was noted in cases of high-dose administration, leading to cardiovascular issues and skin irritation .

| Study Parameter | Findings |

|---|---|

| Acute Toxicity | Cardiovascular collapse at high doses |

| Chronic Exposure | No significant growth impairment |

| Skin Effects | Non-healing ulcers on abraded skin |

Case Study 2: Enzyme Activity Modulation

Research has demonstrated that Sm(TFA)3 can modulate the activity of certain enzymes involved in metabolic pathways. By altering enzyme kinetics, this compound may serve as a tool for studying metabolic regulation and enzyme function in vitro .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of Sm(TFA)3:

- Catalytic Efficiency : Samarium-based catalysts have shown exceptional efficiency in organic synthesis reactions, achieving high yields and selectivity under optimized conditions .

- Nanoparticle Applications : The incorporation of samarium compounds into nanomaterials has opened avenues for targeted drug delivery systems and advanced imaging techniques due to their luminescent properties .

- Potential Therapeutic Uses : Ongoing research suggests that samarium complexes may have applications in cancer therapy due to their ability to induce oxidative stress in cancer cells while sparing normal cells .

Eigenschaften

IUPAC Name |

samarium;(Z)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H5F3O2.Sm/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/b3*3-2-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYHITGCKAOKLV-IQMQLBNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Sm] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.[Sm] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F9O6Sm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.